[(3-Fluorophenyl)methyl]boronic acid
Overview
Description
[(3-Fluorophenyl)methyl]boronic acid
is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to light yellow crystal powder .
Synthesis Analysis
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
Molecular Structure Analysis
The linear formula of [(3-Fluorophenyl)methyl]boronic acid
is FC6H4B(OH)2
. Its molecular weight is 139.92 .
Chemical Reactions Analysis
Boronic acids are highly valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling reactions , which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
Physical And Chemical Properties Analysis
The melting point of [(3-Fluorophenyl)methyl]boronic acid
is 214-218 °C (lit.) . Its density is 1.3±0.1 g/cm^3 . The boiling point is 271.4±42.0 °C at 760 mmHg .
Safety And Hazards
Future Directions
[(3-Fluorophenyl)methyl]boronic acid
has been recently used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It has also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists . These applications suggest potential future directions in the fields of materials science and medicinal chemistry.
properties
IUPAC Name |
(3-fluorophenyl)methylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,10-11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNVBMVZEYNEHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC(=CC=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666655 | |
Record name | [(3-Fluorophenyl)methyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Fluorophenyl)methyl]boronic acid | |
CAS RN |
238765-10-1 | |
Record name | [(3-Fluorophenyl)methyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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